Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)-
Overview
Description
Molecular Structure Analysis
The molecular formula of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is C21H42N2 . The IUPAC name is N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine . The molecular weight is 322.6 g/mol .Physical and Chemical Properties Analysis
Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] has a molecular weight of 322.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 8 . The exact mass is 322.334799348 g/mol .Scientific Research Applications
Toxicology and Environmental Impact
- Toxicological Profile : A study reviewed the toxicology of three alkyl diamines, focusing on their acute toxicity. These compounds, including related cyclohexanamine structures, exhibit relatively low acute toxicity but severe skin and eye irritation, and potential for dermal sensitization. Their main toxicological effects are attributed to irritant properties, underscoring the need for safety measures when handling these chemicals (Kennedy, 2007).
Chemical and Catalytic Properties
- Catalytic Oxidation of Cyclohexene : Research into the catalytic oxidation of cyclohexene, a reaction related to the chemical family of cyclohexanamine, highlights the potential for producing industrially valuable intermediates with controlled selectivity. This study emphasizes the significance of controllable oxidation reactions for cyclohexene in synthetic and catalytic chemistry, showcasing the application of cyclohexane derivatives in producing chemical intermediates (Cao et al., 2018).
Antimicrobial Applications
- Antimicrobial Effects of p-Cymene : p-Cymene, chemically related to cyclohexanamine derivatives, displays a wide range of biological activities, including antimicrobial effects. This compound, found in over 100 plant species, is studied for its potential in treating communicable diseases and in biomedical applications as a promising candidate for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).
Environmental Behavior and Toxicity
- Environmental Behavior of Methylene-4,4'-dianiline : A review on Methylene-4,4'-dianiline (MDA), an intermediate related to the structural family of cyclohexanamine, discusses its environmental distribution and behavior. MDA, primarily distributing into water, soil, and sediment, shows variable biodegradability and potential for irreversible chemisorption in soils. This review underscores the importance of understanding the environmental impact and degradation pathways of such compounds (Schupp et al., 2018).
Safety and Hazards
In case of eye contact, immediate medical attention is required. The eyes should be flushed with plenty of water, occasionally lifting the upper and lower eyelids . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . In case of skin contact, the area should be washed with plenty of soap and water . In case of ingestion, small quantities of water should be given to drink if the exposed person is conscious .
Mechanism of Action
Pharmacokinetics
6±100 °C, a density of 090±01 g/cm3, and a vapor pressure of 0001-0001Pa at 20-25℃ . These properties may influence the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] can be influenced by environmental factors such as temperature and pH. For example, the compound’s vapor pressure suggests that it may be more stable and effective at lower temperatures .
Biochemical Analysis
Biochemical Properties
Cyclohexanamine, 4,4’-methylenebisN-(1-methylpropyl)- plays a role in biochemical reactions by inhibiting the growth of various bacteria and fungi through disruption of their cell membranes. It also exhibits antioxidant properties and can scavenge free radicals
Cellular Effects
It is known to disrupt cell membranes of bacteria and fungi, which can inhibit their growth
Molecular Mechanism
It is known to disrupt cell membranes, which can inhibit the growth of bacteria and fungi. It also has antioxidant properties and can scavenge free radicals
Temporal Effects in Laboratory Settings
Cyclohexanamine, 4,4’-methylenebisN-(1-methylpropyl)- is a stable compound that can be easily synthesized and purified. It is a toxic compound and should be handled with care
Properties
IUPAC Name |
N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h16-23H,5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICLBAFTFYTURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870021 | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
154279-60-4 | |
Record name | 4,4′-Bis(sec-butylamino)dicyclohexylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154279-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154279604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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